molecular formula C22H21N5OS B2369528 N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-39-5

N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2369528
CAS No.: 852372-39-5
M. Wt: 403.5
InChI Key: FERCCUGOGKXDAZ-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is an organic compound belonging to the class of phenylpyridazines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Additionally, it is used in the development of enzyme inhibitors and other pharmacologically active compounds. In the industrial sector, it is utilized in the synthesis of materials with unique properties .

Safety and Hazards

The safety and hazards associated with “N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on “N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of their interactions with various biological targets .

Mechanism of Action

Preparation Methods

The synthesis of N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves several steps. The synthetic route typically starts with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the mesityl and phenyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be compared with other similar compounds, such as N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide and other triazolo[4,3-b]pyridazine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-29-20-10-9-18-24-25-22(27(18)26-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCCUGOGKXDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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